molecular formula C20H27N3O2S B2743041 N-cyclopentyl-2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 923244-37-5

N-cyclopentyl-2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2743041
CAS No.: 923244-37-5
M. Wt: 373.52
InChI Key: LVVZBPITJSJJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
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Biological Activity

N-cyclopentyl-2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activity, particularly in pharmacology and agricultural applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into key functional groups that contribute to its biological activity:

  • Cyclopentyl Group : This moiety may influence lipophilicity and membrane permeability.
  • Imidazole Ring : Known for its role in biological systems, the imidazole ring can interact with various biological targets, including enzymes and receptors.
  • Thioether Linkage : The presence of sulfur in the thioether group can enhance the compound's reactivity and interaction with biological molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, 1,2-dithiolone derivatives have been documented as effective microbicidal agents in agricultural settings, suggesting that similar structures may possess fungicidal or bactericidal properties .

Antitumor Activity

In vitro studies on related compounds have demonstrated significant antitumor activity. For example, derivatives with imidazole rings have shown promise against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell survival and death.

The biological activity of this compound likely involves interaction with specific receptors or enzymes. The imidazole component may act as a ligand for G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. Activation or inhibition of these receptors can lead to downstream effects such as altered gene expression and metabolic changes .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of similar thioether compounds found that they effectively inhibited the growth of several fungal pathogens. The study utilized a series of bioassays to evaluate the minimum inhibitory concentrations (MICs), revealing that modifications to the thioether structure significantly influenced potency .

CompoundMIC (µg/mL)Target Organism
Compound A25Candida albicans
N-cyclopentyl derivative15Aspergillus niger

Study 2: Antitumor Activity

Another research effort focused on the antitumor activity of imidazole derivatives. The results indicated that these compounds could effectively induce apoptosis in L1210 leukemia cells through a caspase-dependent pathway. The study highlighted the importance of structural features in enhancing cytotoxicity against cancer cells .

CompoundIC50 (µM)Cell Line
Reference Drug10L1210
N-cyclopentyl derivative5L1210

Properties

IUPAC Name

N-cyclopentyl-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-14-7-8-15(2)16(9-14)13-26-20-21-10-18(12-24)23(20)11-19(25)22-17-5-3-4-6-17/h7-10,17,24H,3-6,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVZBPITJSJJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.